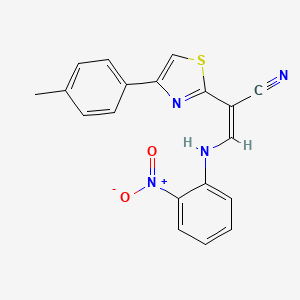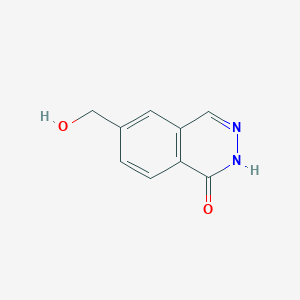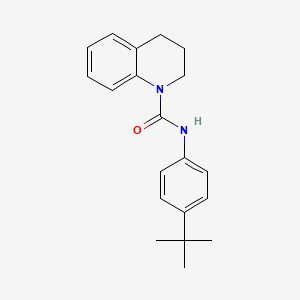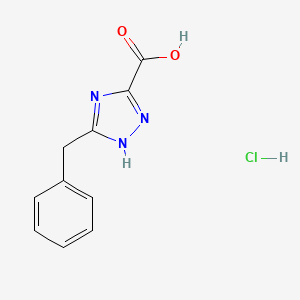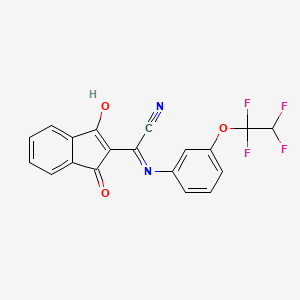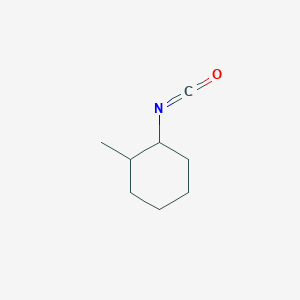
1-Isocyanato-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-methylcyclohexane is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol . It is a colorless liquid with an odor similar to acetone . This compound is known for its ability to inhibit mitochondrial protein synthesis, which may be due to its potential to introduce mutations in the mitochondrial genome .
Métodos De Preparación
1-Isocyanato-2-methylcyclohexane can be synthesized through various methods. The most common industrial method involves the phosgene process, where phosgene reacts with diamines to form diisocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored. These include the reduction carbonylation, oxidation carbonylation, dimethyl carbonate, and urea methods . In these methods, nitro-amino compounds react with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which then undergo thermal decomposition to yield isocyanates .
Análisis De Reacciones Químicas
1-Isocyanato-2-methylcyclohexane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Oxidation and Reduction:
Substitution: Can undergo substitution reactions, particularly with nucleophiles, leading to the formation of ureas and other derivatives.
Common reagents used in these reactions include water, carbon monoxide, and various catalysts . The major products formed depend on the specific reaction conditions but often include carbamates and ureas .
Aplicaciones Científicas De Investigación
1-Isocyanato-2-methylcyclohexane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-methylcyclohexane involves its ability to inhibit mitochondrial protein synthesis . This inhibition may be due to the compound’s potential to introduce mutations in the mitochondrial genome . It also interacts with pathways involved in neurodegenerative diseases, potentially offering therapeutic effects .
Comparación Con Compuestos Similares
1-Isocyanato-2-methylcyclohexane can be compared with other isocyanates such as:
Toluene diisocyanate (TDI): Commonly used in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane materials.
Isophorone diisocyanate (IPDI): Also used in non-yellowing polyurethane materials.
Propiedades
IUPAC Name |
1-isocyanato-2-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDIOHQFKXVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
![8-fluoro-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2717070.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide](/img/structure/B2717075.png)
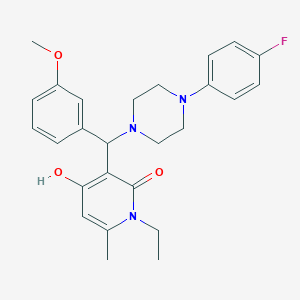
![N-(5-acetamido-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2717079.png)
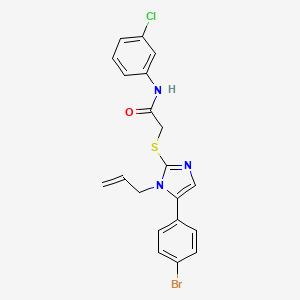
![[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2717081.png)
